![molecular formula C16H20N2O3 B2719903 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde CAS No. 1607315-54-7](/img/structure/B2719903.png)
3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde
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Description
Scientific Research Applications
Catalytic Applications
The study by Ghorbanloo and Alamooti (2017) explores the encapsulation of a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the potential for related compounds to be used in catalytic processes, emphasizing their role in enhancing reaction efficiency and catalyst reusability (Ghorbanloo & Alamooti, 2017).
Antimicrobial Activity
Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases, which were evaluated for their antimicrobial activity against bacteria and fungi. This research demonstrates the potential of similar compounds to serve as templates for designing new antimicrobial agents, offering insights into the structure-activity relationships that govern their efficacy (Vinusha et al., 2015).
Luminescence Sensing
Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks capable of luminescence sensing of benzaldehyde and its derivatives. Their findings point to the utility of structurally related compounds in the development of sensitive materials for detecting organic molecules, showcasing the versatility of such compounds in sensor technology (Shi et al., 2015).
properties
IUPAC Name |
3-[[2-(1-ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-12(2)16-17-7-8-18(16)10-14-9-13(11-19)5-6-15(14)20-3/h5-9,11-12H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUXBJCIHUDECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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